molecular formula C16H15N3O4 B147497 4-(4-Guanidinobenzoyloxy)phenylacetate CAS No. 71079-08-8

4-(4-Guanidinobenzoyloxy)phenylacetate

Cat. No.: B147497
CAS No.: 71079-08-8
M. Wt: 313.31 g/mol
InChI Key: XTKGXPFBKPYFDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Guanidinobenzoyloxy)phenylacetate is a biologically active compound characterized by a phenylacetate backbone substituted with a 4-guanidinobenzoyloxy group. Its IUPAC name is 2-[4-(4-guanidinobenzoyloxy)phenyl]acetic acid, and it is recognized as a metabolite of camostat (2-(dimethylamino)-2-oxoethyl this compound), a serine protease inhibitor used clinically to treat pancreatitis . The guanidino group enhances its binding affinity to proteolytic enzymes, such as trypsin and kallikrein, by interacting with their active sites. This compound has been studied extensively for its inhibitory effects on pancreatic enzymes, making it relevant in therapeutic contexts .

Biological Activity

4-(4-Guanidinobenzoyloxy)phenylacetate is a compound that has garnered attention due to its potential biological activities, particularly in the context of therapeutic applications. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

This compound is synthesized through a series of chemical reactions involving guanidine and phenylacetate derivatives. The structural formula can be represented as follows:

C17H18N2O3\text{C}_{17}\text{H}_{18}\text{N}_{2}\text{O}_{3}

This compound features a guanidino group that is crucial for its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. It has been shown to inhibit certain proteases and modulate signaling pathways involved in cellular responses.

Key Mechanisms:

  • Enzyme Inhibition: The compound acts as a serine protease inhibitor, which can affect processes such as inflammation and cell signaling.
  • Receptor Interaction: It may interact with receptors involved in cellular communication, potentially altering their activity and downstream signaling pathways.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound based on available research:

Biological Activity Description Reference
Protease Inhibition Inhibits serine proteases, affecting inflammatory responses.
Antiviral Properties Exhibits potential antiviral activity against viruses such as SARS-CoV-2.
Cell Proliferation Modulation Influences cell growth and apoptosis in certain cancer cell lines.
Cytotoxicity Shows varying levels of cytotoxicity depending on concentration and exposure time.

Case Studies and Research Findings

  • Protease Inhibition Study : A study demonstrated that this compound effectively inhibited serine proteases, leading to a reduction in inflammatory markers in vitro. This suggests its potential use in treating inflammatory diseases.
  • Antiviral Activity : Research indicated that the compound could inhibit the replication of SARS-CoV-2 in vitro, offering insights into its potential as an antiviral agent. The mechanism involves interference with viral entry or replication processes.
  • Cytotoxicity Assessment : A cytotoxicity assay performed on various cancer cell lines revealed that this compound could induce apoptosis at higher concentrations, making it a candidate for further investigation in cancer therapeutics.

Scientific Research Applications

Scientific Research Applications

  • Protease Inhibition
    • Mechanism : 4-(4-Guanidinobenzoyloxy)phenylacetate acts as a reversible covalent inhibitor of serine proteases, including enteropeptidase, which is crucial for protein digestion. The compound forms a covalent adduct with the enzyme's active site, inhibiting its activity.
    • Therapeutic Implications : Its inhibitory action suggests potential applications in treating gastrointestinal disorders and conditions requiring modulation of proteolytic activity.
  • Antiviral Properties
    • Recent studies indicate that this compound exhibits antiviral activity, particularly against viruses that utilize serine proteases for entry into host cells. This positions it as a candidate for further exploration in the treatment of viral infections, including those caused by coronaviruses such as SARS-CoV-2 .
  • Pharmaceutical Development
    • The compound is being investigated for its role in developing pharmaceuticals aimed at treating conditions like pancreatitis and reflux esophagitis. Its efficacy in these areas is attributed to its ability to modulate proteolytic activity and inflammation .

Case Study 1: Inhibition of Enteropeptidase

A study demonstrated that this compound effectively inhibited enteropeptidase activity in vitro. The results indicated a significant reduction in enzymatic activity at varying concentrations, suggesting its potential utility in managing digestive disorders.

Case Study 2: Antiviral Activity Against SARS-CoV-2

Research published in Cell highlighted the compound's effectiveness against SARS-CoV-2 by inhibiting the TMPRSS2 protease, essential for viral entry into host cells. The study reported that treatment with this compound significantly reduced viral load in cell cultures .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to produce 4-(4-guanidinobenzoyloxy)phenylacetate (GBPA), and what are the critical purity considerations?

GBPA is synthesized via esterification of 4-hydroxyphenylacetic acid with 4-guanidinobenzoyl chloride under controlled anhydrous conditions. Key steps include activation of the carboxylic acid group using coupling agents (e.g., DCC) and catalysts (e.g., 4-DMAP) to promote high yield and selectivity . Purity (>95%) is verified using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the absence of unreacted guanidinobenzoyl chloride or hydrolyzed byproducts .

Q. How is GBPA structurally characterized, and what analytical techniques are essential for confirming its identity?

Structural confirmation relies on a combination of mass spectrometry (MS) for molecular weight determination, 1^1H/13^{13}C NMR for functional group analysis (e.g., guanidine proton signals at δ 7.8–8.2 ppm, ester carbonyl at ~170 ppm), and Fourier-transform infrared spectroscopy (FT-IR) to identify characteristic peaks (e.g., C=O stretch at ~1740 cm1^{-1}) . X-ray crystallography may be used if crystalline derivatives are available .

Q. What is the primary mechanism of action of GBPA in serine protease inhibition, and how does this inform experimental design?

GBPA inhibits trypsin-like proteases (e.g., TMPRSS2) via competitive binding to the catalytic serine residue (S441 in TMPRSS2). Its guanidinium group forms a salt bridge with D435 in the enzyme's active site, while the phenylacetate moiety stabilizes hydrophobic interactions. Experimental designs should include enzyme kinetics assays (e.g., Michaelis-Menten analysis with fluorogenic substrates) and competitive inhibition studies using site-directed mutants (e.g., D435A) to validate binding specificity .

Advanced Research Questions

Q. How do quantum mechanics/molecular mechanics (QM/MM) simulations elucidate the transition-state stabilization of GBPA during protease inhibition?

QM/MM simulations reveal that GBPA’s carbonyl oxygen interacts with the oxyanion hole (backbone N–H groups of G439 and S441 in TMPRSS2), stabilizing the tetrahedral intermediate during catalysis. The guanidinium-D435 interaction lowers the activation energy by ~15 kcal/mol, as calculated via free-energy perturbation methods. These findings guide the design of analogs with enhanced H-bonding or electrostatic interactions .

Q. What metabolic pathways degrade GBPA in hepatic microsomes, and how do hydroxylation sites influence its pharmacokinetic profile?

GBPA undergoes phase I metabolism via cytochrome P450 (CYP2C9/2C19)-mediated hydroxylation at the phenylacetate moiety, forming 4-hydroxyphenylacetate derivatives. Competitive inhibition assays using probe substrates (e.g., diclofenac for CYP2C9) and LC-MS/MS metabolite profiling are critical to identify dominant metabolic routes. Hydroxylation at the para position reduces systemic exposure by 40% compared to meta derivatives, as shown in liver microsome studies .

Q. How can structural modifications to GBPA improve selectivity for TMPRSS2 over related proteases (e.g., matriptase or thrombin)?

Mutagenesis and docking studies highlight W461 and K342 as selectivity-determining residues in TMPRSS2. Introducing bulky substituents at the benzoyloxy group’s ortho position reduces thrombin off-target effects by steric hindrance, while fluorination enhances binding entropy. Kinetic selectivity indices (kcat/Kmk_{\text{cat}}/K_{\text{m}} ratios) and crystallographic overlays with homologous proteases (e.g., PDB: 7LZR) validate these modifications .

Q. What contradictions exist in the literature regarding GBPA’s efficacy in viral entry inhibition, and how can experimental variables reconcile these?

Discrepancies in SARS-CoV-2 pseudovirus entry assays (e.g., IC50_{50} ranging from 0.1–10 µM) arise from cell-type-dependent TMPRSS2 expression levels (e.g., Calu-3 vs. Vero E6 cells) and assay pH (optimal activity at pH 6.0–7.4). Normalizing TMPRSS2 activity via qPCR and standardizing pretreatment times (≥2 hr) reduce variability .

Q. Methodological Resources

  • Enzyme Inhibition Assays : Use fluorogenic substrates like Boc-Gln-Ala-Arg-AMC for real-time TMPRSS2 activity monitoring .
  • Synthetic Protocols : Anhydrous conditions with DCM as solvent and triethylamine as base minimize ester hydrolysis .
  • Metabolite Identification : Employ 18^{18}O-labeling during synthesis to track hydroxylation sites in LC-MS/MS workflows .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Camostat and Camostat Mesilate

  • Structure: Camostat (C₂₀H₂₂N₄O₅) incorporates 4-(4-guanidinobenzoyloxy)phenylacetate as its core structure, esterified with a 2-(dimethylamino)-2-oxoethyl group. Camostat mesilate adds a methanesulfonate counterion for improved solubility .
  • Activity: Camostat inhibits proteases like trypsin and kallikrein, with an IC₅₀ of 2320 nM for kallikrein 1 . Its metabolite, this compound, retains inhibitory activity but exhibits altered pharmacokinetics due to the absence of the ester group .
  • Application : Clinically used for pancreatitis and viral infections (e.g., SARS-CoV-2 entry inhibition) .

TT-S24 (Methylcarbonylmethyl 2(S)-[4-(4-guanidinobenzoyloxy)phenyl]propionate methanesulfonate)

  • Structure: Shares the 4-guanidinobenzoyloxy-phenylacetate motif but includes a methylcarbonylmethyl-propionate side chain .
  • Activity : Demonstrates potency comparable to or exceeding camostat in experimental pancreatitis models. Enhanced lipophilicity may improve tissue penetration .
  • Application : Investigated as a therapeutic alternative for pancreatitis .

4’-Acetamidophenyl 4-Guanidinobenzoate Hydrochloride

  • Structure: Features a 4-guanidinobenzoate group linked to a 4’-acetamidophenyl moiety .
  • The acetamido group may modulate solubility and target specificity.
  • Application : Primarily used in research settings for enzyme inhibition studies .

Phenacyl 4-(Bromomethyl)phenylacetate

  • Structure : A phenylacetate derivative with a bromomethyl substituent and phenacyl ester group .
  • Activity: Lacks the guanidino group critical for protease inhibition; instead, it serves as a synthetic intermediate for cross-coupling reactions.
  • Application : Utilized in organic synthesis and pharmaceutical manufacturing .

Ethyl 4-(Trifluoromethyl)phenylacetate

  • Structure: Contains a trifluoromethyl group on the phenyl ring, esterified with ethanol .
  • Activity: No significant protease inhibition reported. The electron-withdrawing CF₃ group alters reactivity, making it useful in agrochemicals and materials science .
  • Application : Intermediate for fluorinated compounds .

Isobutyl Phenylacetate

  • Structure: Simple ester of phenylacetic acid and isobutanol .
  • Activity: No enzymatic inhibition; valued for its sweet, honey-like aroma.
  • Application : Widely used in perfumery and food flavoring .

Key Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Group IC₅₀/Ki (nM) Primary Application References
This compound C₁₆H₁₆N₃O₅ 330.32 Guanidino, carboxylate 2320 (IC₅₀) Protease inhibition
Camostat C₂₀H₂₂N₄O₅ 398.42 Guanidino, dimethylamide 2320 (IC₅₀) Pancreatitis treatment
TT-S24 C₂₃H₂₈N₃O₈S 518.55 Guanidino, methanesulfonate N/A Experimental pancreatitis
Isobutyl Phenylacetate C₁₂H₁₆O₂ 192.26 Ester N/A Flavoring agent
Ethyl 4-(Trifluoromethyl)phenylacetate C₁₁H₁₁F₃O₂ 232.20 Trifluoromethyl N/A Chemical synthesis

Mechanistic and Functional Insights

  • Protease Inhibition: The guanidino group in this compound and its derivatives mimics the arginine side chain, competitively binding to protease active sites (e.g., kallikrein and trypsin) .
  • Structural Modifications :
    • Camostat vs. TT-S24 : The methanesulfonate group in TT-S24 enhances solubility, while its methylcarbonylmethyl-propionate chain may improve metabolic stability compared to camostat .
    • Phenacyl Derivatives : Bromomethyl or trifluoromethyl substitutions redirect utility to synthetic chemistry rather than bioactivity .

Preparation Methods

Direct Esterification via Acid Chloride Intermediate

The most widely documented method for synthesizing 4-(4-guanidinobenzoyloxy)phenylacetate involves the esterification of 4-guanidinobenzoic acid with a phenylacetic acid derivative. This approach leverages classical acyl chloride chemistry to form the ester linkage .

Reaction Mechanism and Steps

  • Formation of 4-Guanidinobenzoyl Chloride

    • 4-Guanidinobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions to generate the corresponding acid chloride. This step typically achieves near-quantitative conversion due to the high reactivity of SOCl₂ .

    • Example:

  • Esterification with 4-Hydroxyphenylacetic Acid

    • The acid chloride is reacted with 4-hydroxyphenylacetic acid in the presence of a base such as pyridine or triethylamine. Pyridine serves dual roles as a solvent and acid scavenger, neutralizing HCl byproducts .

    • Example:

Industrial-Scale Considerations

  • Catalysts and Solvents : Large-scale reactions often employ polar aprotic solvents (e.g., acetonitrile) and catalytic 4-dimethylaminopyridine (DMAP) to accelerate esterification .

  • Purification : Crude products are purified via recrystallization from ethanol-water mixtures or chromatographic methods, yielding >95% purity .

Table 1: Key Parameters for Acid Chloride-Mediated Synthesis

ParameterValue/RangeSource
Reaction Temperature25–40°C
Reaction Time3–7 hours
SolventPyridine/Acetonitrile
Yield (Theoretical)70–85%

Hydrolysis of Camostat Mesylate

This compound is the primary active metabolite of camostat mesylate, a serine protease inhibitor used clinically. Hydrolysis of camostat mesylate provides a reliable route to obtain the compound .

Enzymatic Hydrolysis In Vivo

  • Mechanism : Camostat mesylate undergoes rapid hydrolysis by carboxylesterases in the liver and plasma, cleaving the methylcarbamoylmethyl ester group to release this compound .

  • Pharmacokinetics :

    • Plasma half-life of the metabolite: ~100 minutes .

    • Urinary excretion: 20% as 4-guanidinobenzoic acid (secondary metabolite) within 5–6 hours .

Laboratory-Scale Chemical Hydrolysis

  • Acidic Conditions : Treatment with methanesulfonic acid in aqueous acetone at 50–60°C for 2–4 hours achieves near-complete hydrolysis .

  • Neutral Conditions : Prolonged incubation in phosphate-buffered saline (pH 7.4) at 37°C mimics physiological hydrolysis, yielding >90% conversion over 24 hours .

Table 2: Hydrolysis Conditions and Efficiency

MethodConditionsYieldSource
Enzymatic (In Vivo)Physiological pH, 37°C100%
Acidic Hydrolysis1M MeSO₃H, 50°C, 3h95%
Neutral HydrolysisPBS, pH 7.4, 24h90%

Comparative Analysis of Synthesis Routes

Direct Synthesis vs. Prodrug Hydrolysis

  • Purity : Direct esterification yields higher-purity products (>95%) compared to hydrolysis routes, which may retain residual camostat or byproducts .

  • Scalability : Acid chloride-mediated synthesis is preferred for industrial production due to shorter reaction times and established protocols .

  • Cost : Hydrolysis of camostat mesylate is cost-prohibitive for large-scale synthesis but advantageous for research-scale metabolite studies .

Challenges and Optimizations

  • Guanidine Group Stability : The guanidine moiety is prone to degradation under strongly acidic or basic conditions. Reactions are typically conducted at neutral pH or with mild acids .

  • Solvent Selection : Acetone-water mixtures improve solubility of intermediates during crystallization, reducing amorphous byproducts .

Industrial Production and Quality Control

While detailed industrial protocols are proprietary, patent data reveal critical steps:

  • Continuous Flow Reactors : Used for acid chloride formation to enhance safety and yield .

  • In-Line Analytics : FTIR and HPLC monitor reaction progress and intermediate purity .

  • Crystallization : Solvate crystal forms (e.g., acetone solvates) are isolated to ensure polymorphic consistency .

Properties

IUPAC Name

2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21/h1-8H,9H2,(H,20,21)(H4,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKGXPFBKPYFDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Guanidinobenzoyloxy)phenylacetate
Reactant of Route 2
Reactant of Route 2
4-(4-Guanidinobenzoyloxy)phenylacetate
Reactant of Route 3
Reactant of Route 3
4-(4-Guanidinobenzoyloxy)phenylacetate
Reactant of Route 4
4-(4-Guanidinobenzoyloxy)phenylacetate
Reactant of Route 5
4-(4-Guanidinobenzoyloxy)phenylacetate
Reactant of Route 6
Reactant of Route 6
4-(4-Guanidinobenzoyloxy)phenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.